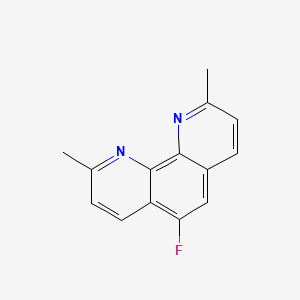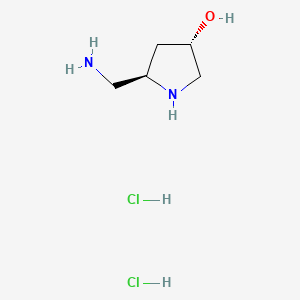
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a reducing agent to introduce the aminomethyl group at the desired position on the pyrrolidine ring.
Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution may be necessary to obtain the desired (3S,5R) configuration. This can be done using chiral chromatography or crystallization techniques.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反应分析
Types of Reactions
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinones, while reduction can produce various amine derivatives.
科学研究应用
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and intermediates.
作用机制
The mechanism of action of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidin-3-ol: A compound with a hydroxyl group on the pyrrolidine ring, similar to (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride.
Pyrrolidin-2-amine: A related compound with an amine group on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive molecules.
属性
分子式 |
C5H14Cl2N2O |
|---|---|
分子量 |
189.08 g/mol |
IUPAC 名称 |
(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1 |
InChI 键 |
IWERJYZLTFXUAX-CIFXRNLBSA-N |
手性 SMILES |
C1[C@@H](CN[C@H]1CN)O.Cl.Cl |
规范 SMILES |
C1C(CNC1CN)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


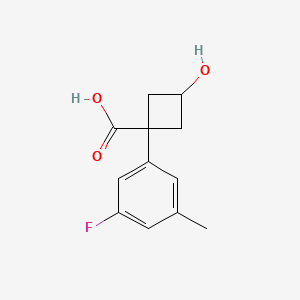
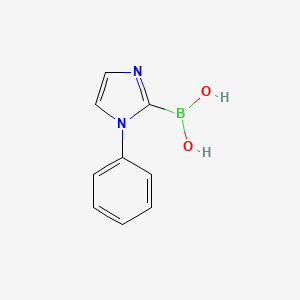
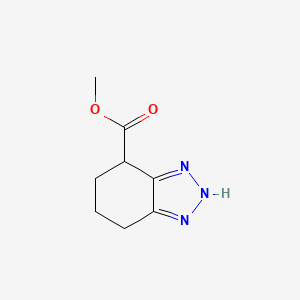
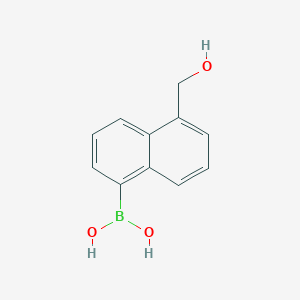
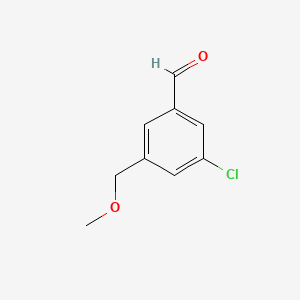
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
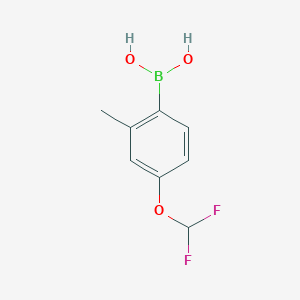
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)
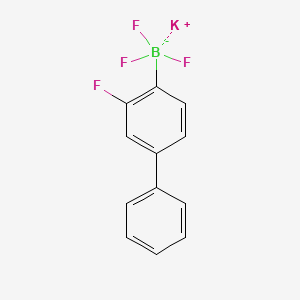

![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
